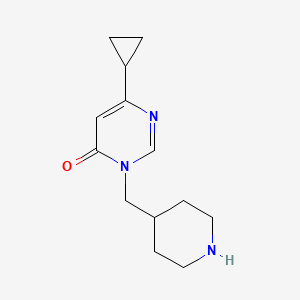

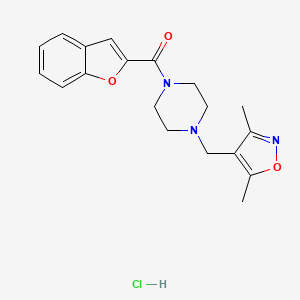

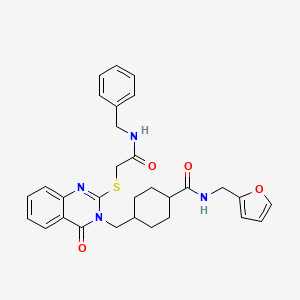

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPP is a pyrimidinone derivative that has been synthesized and studied for its biological properties, including its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one Applications

Drug Discovery Synthesis of New Compounds: This compound is utilized in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives, which are important in the development of new pharmaceuticals. The process involves heating with MeONa in BuOH to transform 5-acetyl-4-aminopyrimidines into the desired derivatives .

Medicinal Chemistry Antitumor Activity: In medicinal chemistry, this compound serves as a starting material for designing pyrimidine derivatives containing 4-hydroxypiperidine groups. These derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, showing potential as antitumor agents .

Material Science Versatile Material: The complex structure and diverse properties of this compound make it a versatile material in material science applications. However, specific details on its use in this field require further research.

Biological Significance Bicyclic Systems: As part of bicyclic [6 + 6] systems, this compound’s analogs, such as pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine, hold biological significance and are studied for their chemical properties and potential biological applications .

5. Structure-Based Drug Design (SBDD): PDE9A Inhibitor This compound has been identified using parallel synthetic chemistry and SBDD as a novel PDE9A inhibitor, PF-04447943, which has advanced into clinical trials for the treatment of cognitive disorders .

Chemical Research Cyclization Studies: The acetyl methyl group and amide carbonyl moiety of this compound are involved in cyclization studies, which are crucial for understanding chemical reactions and developing new synthetic methodologies .

Direcciones Futuras

The future directions for research on “6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one” could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its physical and chemical properties. Given the interest in pyrimidine derivatives, it’s likely that these areas will continue to be active fields of research .

Mecanismo De Acción

Target of Action

The primary target of 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, where it helps to maintain genomic integrity by recognizing and repairing damaged DNA.

Mode of Action

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting ATR, this compound disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death .

Biochemical Pathways

The inhibition of ATR affects the DNA damage response pathway. This pathway is responsible for detecting DNA damage and initiating its repair. When ATR is inhibited, the pathway is disrupted, leading to the accumulation of DNA damage. This can result in cell cycle arrest, apoptosis, or senescence .

Result of Action

The inhibition of ATR by 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one leads to the disruption of the DNA damage response pathway. This results in the accumulation of DNA damage, which can lead to cell cycle arrest, apoptosis, or senescence . These cellular effects can contribute to the compound’s potential therapeutic effects.

Propiedades

IUPAC Name |

6-cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13-7-12(11-1-2-11)15-9-16(13)8-10-3-5-14-6-4-10/h7,9-11,14H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMBWPZTNGJLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-3-[(piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2919269.png)

![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)

![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)

![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2919281.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)

![Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2919286.png)